molecular formula C6H7N3O B6236680 2H,3H,4H-pyrazino[2,3-b][1,4]oxazine CAS No. 1781121-38-7

2H,3H,4H-pyrazino[2,3-b][1,4]oxazine

Cat. No.: B6236680
CAS No.: 1781121-38-7
M. Wt: 137.14 g/mol
InChI Key: NDTSIDOTKVWMRI-UHFFFAOYSA-N
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Description

2H,3H,4H-pyrazino[2,3-b][1,4]oxazine is a useful research compound. Its molecular formula is C6H7N3O and its molecular weight is 137.14 g/mol. The purity is usually 95.
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Properties

CAS No.

1781121-38-7

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine

InChI

InChI=1S/C6H7N3O/c1-2-9-6-5(7-1)8-3-4-10-6/h1-2H,3-4H2,(H,7,8)

InChI Key

NDTSIDOTKVWMRI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=NC=CN=C2N1

Purity

95

Origin of Product

United States

Historical Context and Emergence in Advanced Organic Synthesis

The development of synthetic routes to fused heterocyclic systems like pyrazino[2,3-b] nih.govresearchgate.netoxazine (B8389632) is rooted in the broader history of heterocyclic chemistry. Pyrazine (B50134) and its fused derivatives have long been recognized for their diverse applications, from pharmaceuticals to materials science. mdpi.comresearchgate.net The fusion of a pyrimidine moiety, a core component of many biologically significant molecules, with other heterocyclic scaffolds has been a consistent strategy to generate novel compounds with enhanced activities.

While the specific timeline for the emergence of 2H,3H,4H-pyrazino[2,3-b] nih.govresearchgate.netoxazine is not extensively documented in early literature, its conceptual foundation lies in synthetic strategies developed for analogous structures. For instance, methods for preparing 10H-pyrazino[2,3-b] nih.govresearchgate.netbenzothiazine, a related sulfur-containing heterocycle first reported in the 1970s, involved the condensation of 2,3-dichloropyrazine (B116531) with 2-aminothiophenol. semanticscholar.org Such condensation reactions between substituted pyrazines and bifunctional nucleophiles represent a classical and enduring approach to building these fused systems.

More advanced synthetic strategies have emerged over time, focusing on efficiency and the ability to introduce molecular diversity. The "tert-amino effect," a term used to describe the cyclization reactions of certain ortho-substituted N,N-dialkylanilines, exemplifies a mechanistic principle that has been exploited to create novel fused heterocycles. nih.govbeilstein-journals.org For example, the synthesis of 1,4-oxazinopyrazolines has been achieved through a Knoevenagel condensation followed by an intramolecular cyclization facilitated by a Lewis acid like zinc chloride. nih.govbeilstein-journals.org The development of multi-step synthetic routes, sometimes involving the reduction of ester functionalities to alcohols followed by re-oxidation to aldehydes, highlights the intricate chemical transformations required to build complex derivatives such as 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b] nih.govresearchgate.netoxazine-6-carbaldehyde. google.com

Structural Significance Within Fused Heterocyclic Chemistry Research

The 2H,3H,4H-pyrazino[2,3-b] nih.govresearchgate.netoxazine (B8389632) scaffold is of considerable interest in heterocyclic chemistry due to the fusion of two distinct heterocyclic rings. The pyrazine (B50134) ring is a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, which generally makes it electron-deficient. mdpi.com The oxazine ring is a six-membered heterocycle containing one oxygen and one nitrogen atom. The fusion of these two rings creates a rigid bicyclic system whose chemical properties are a hybrid of its constituent parts.

This structural arrangement has several important implications:

Electronic Properties: The combination of the electron-withdrawing pyrazine ring and the potentially electron-donating character of the oxazine ring's heteroatoms creates a unique electronic landscape. This influences the molecule's reactivity, dictating sites susceptible to nucleophilic or electrophilic attack.

Conformational Rigidity: Fused ring systems are inherently more rigid than their monocyclic counterparts. This conformational constraint is a valuable feature in medicinal chemistry, as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

Scaffold for Diversification: The core structure provides multiple positions where various functional groups can be introduced, allowing for the systematic exploration of structure-activity relationships (SAR). The synthesis of derivatives with different substituents is a key strategy in the discovery of new bioactive compounds.

The significance of such fused systems is underscored by the broad biological activities observed in related heterocycles. For example, fused pyrimidines are found in compounds with anti-leukemic, diuretic, and antimalarial properties. Similarly, various pyrazine derivatives are integral to clinically used drugs. mdpi.com Therefore, the pyrazino[2,3-b] nih.govresearchgate.netoxazine nucleus is considered a privileged scaffold with the potential for diverse applications.

Methodologies for Advanced Structural Elucidation of Complex Analogues

Retrosynthetic Analysis and Key Disconnection Approaches

Retrosynthetic analysis, or the disconnection approach, is a foundational technique for planning organic syntheses. It involves breaking down the target molecule into simpler, readily available starting materials through a series of imaginary bond cleavages. lkouniv.ac.inox.ac.uk For the 2H,3H,4H-pyrazino[2,3-b] lkouniv.ac.innih.govoxazine scaffold, several logical disconnections can be proposed.

A primary disconnection strategy targets the C-N and C-O bonds within the oxazine ring. This approach simplifies the bicyclic system into a monosubstituted pyrazine precursor. Specifically, disconnection of the N4-C5 and O1-C9a bonds points towards a 2-amino-3-(2-hydroxyethylamino)pyrazine intermediate. This intermediate itself can be derived from 2-amino-3-chloropyrazine (B41553) and ethanolamine (B43304). This represents a convergent synthesis where the pyrazine core is prepared first, followed by the formation of the oxazine ring.

An alternative disconnection can be made across the pyrazine ring, which is a common strategy in the synthesis of related phenazine (B1670421) and pyrazine natural products. mdpi.com This would involve disconnecting the C4a-N4 and N8-C8a bonds, leading to a 1,4-oxazine-2,3-diamine and a 1,2-dicarbonyl compound as key synthons. The practicality of this approach depends heavily on the stability and accessibility of the oxazine-based diamine precursor.

These disconnection strategies are summarized in the following table:

Disconnection StrategyKey Bonds CleavedResulting Precursors/Synthons
Oxazine Ring Disconnection N4-C5, O1-C9a2-Amino-3-(2-hydroxyethylamino)pyrazine
Pyrazine Ring Disconnection C4a-N4, N8-C8a1,4-Oxazine-2,3-diamine, 1,2-Dicarbonyl compound

Classical and Contemporary Ring-Forming Reactions for the Core Scaffold

The construction of the fused pyrazino-oxazine ring system can be achieved through various classical and modern cyclization reactions. These methods include multi-component reactions and intramolecular cyclizations, each offering distinct advantages in terms of efficiency and molecular diversity.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net This approach is valued for its atom economy and operational simplicity. For the synthesis of pyrazine-containing heterocycles, the Ugi four-component reaction has been a notable strategy. researchgate.net

A hypothetical MCR for the 2H,3H,4H-pyrazino[2,3-b] lkouniv.ac.innih.govoxazine core could involve the condensation of a 1,2-diamine, a glyoxal (B1671930) derivative, an isocyanide, and a suitable acid component in a one-pot procedure. While direct examples for this specific scaffold are not prevalent, the synthesis of pyrazin-2(1H)-ones via sequential Ugi/Staudinger/aza-Wittig reactions highlights the potential of MCRs in building complex pyrazine systems. researchgate.net

Intramolecular cyclization is a more traditional and widely used method for forming heterocyclic rings. This strategy typically involves two distinct steps: the synthesis of a linear or acyclic precursor, followed by a ring-closing reaction. The formation of the 2H,3H,4H-pyrazino[2,3-b] lkouniv.ac.innih.govoxazine scaffold is well-suited to this approach.

A common pathway involves the initial synthesis of a substituted pyrazine. For instance, the reaction of 2,3-dichloropyrazine (B116531) with ethanolamine would yield 2-chloro-3-(2-hydroxyethylamino)pyrazine. Subsequent intramolecular nucleophilic aromatic substitution, where the hydroxyl group displaces the chlorine atom, would lead to the formation of the oxazine ring. This type of cyclization is often promoted by a base to deprotonate the alcohol, enhancing its nucleophilicity. A similar strategy involving the cyclization of 2-(2-phenylhydrazono)cyclohexane-1,3-dione is used to produce various heterocyclic systems. nih.gov

Another approach involves the reduction of a related precursor. For example, the synthesis of imidazo[4,5-b]pyrazines can be achieved through the in situ reduction of an oxadiazolo[3,4-b]pyrazine followed by cyclization. nih.gov A similar tandem reduction-cyclization sequence could potentially be developed for the pyrazino[2,3-b] lkouniv.ac.innih.govoxazine system.

Metal-Catalyzed Coupling Reactions in Scaffold Assembly

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. dntb.gov.ua Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be instrumental in assembling the precursors required for the 2H,3H,4H-pyrazino[2,3-b] lkouniv.ac.innih.govoxazine scaffold. beilstein-journals.orgbeilstein-journals.org

For instance, a 2,3-dihalopyrazine can serve as a versatile starting point. One halogen can be selectively displaced by an amino alcohol via a Buchwald-Hartwig amination. The remaining halogen can then be used in a Suzuki coupling to introduce a substituent or in a Sonogashira coupling to add an alkyne, prior to the final cyclization step to form the oxazine ring. beilstein-journals.org This modular approach allows for the introduction of a wide variety of functional groups onto the core structure.

The following table details potential applications of metal-catalyzed reactions in the synthesis of derivatives:

Coupling ReactionCatalyst/ReagentsApplication in Synthesis
Suzuki-Miyaura Pd(PPh₃)₄, Na₂CO₃Coupling of a halopyrazine precursor with an aryl/vinyl boronic acid to install substituents. beilstein-journals.org
Sonogashira PdCl₂(PPh₃)₂, CuI, Et₃NCoupling of a halopyrazine precursor with a terminal alkyne. beilstein-journals.org
Buchwald-Hartwig Pd catalyst, ligand (e.g., BINAP)Formation of C-N bonds by reacting a halopyrazine with an amine (e.g., ethanolamine). nih.gov

Stereoselective and Asymmetric Synthesis of Chiral Analogues

The synthesis of specific stereoisomers is of paramount importance, particularly in medicinal chemistry. If the 2H,3H,4H-pyrazino[2,3-b] lkouniv.ac.innih.govoxazine scaffold is substituted in a way that creates one or more chiral centers, methods for controlling the stereochemistry become essential.

One approach is to use chiral starting materials. For example, employing a chiral amino alcohol, such as (R)- or (S)-2-amino-1-propanol, in the condensation with a 2-halopyrazine would lead to an enantiomerically enriched pyrazino-oxazine product.

Another powerful method is asymmetric catalysis. Chiral ligands, such as those based on pyridine-oxazolines (PyOX), have been successfully used in a variety of asymmetric transformations. researchgate.netrsc.org A palladium-catalyzed asymmetric hydrogenation of a pyrazine precursor containing a C=C or C=N double bond could establish a chiral center with high enantioselectivity. rsc.org For instance, if a dehydro-pyrazino-oxazine precursor could be synthesized, its subsequent asymmetric hydrogenation would yield chiral 2H,3H,4H-pyrazino[2,3-b] lkouniv.ac.innih.govoxazine analogues.

Green Chemistry Principles and Sustainable Synthetic Methodologies

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.commdpi.com These principles can be applied to the synthesis of 2H,3H,4H-pyrazino[2,3-b] lkouniv.ac.innih.govoxazine.

Key green strategies include:

Use of Greener Solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or cyclopentyl methyl ether (CPME). researchgate.net

Catalysis: Employing catalytic methods, especially with recyclable heterogeneous catalysts like magnetic nanoparticles, reduces waste compared to stoichiometric reagents. nih.gov

Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation or ultrasound can significantly shorten reaction times and improve yields. nih.gov For example, the intramolecular cyclization step could be performed under microwave conditions, potentially in a solvent-free manner. mdpi.com

Atom Economy: Designing syntheses, such as multi-component reactions, that maximize the incorporation of starting material atoms into the final product is a core principle of green chemistry. nih.govresearchgate.net

Flow Chemistry: Continuous flow processes can offer enhanced safety, better control over reaction parameters, and easier scalability, contributing to a more sustainable manufacturing process. researchgate.net

By integrating these approaches, the synthesis of the 2H,3H,4H-pyrazino[2,3-b] lkouniv.ac.innih.govoxazine scaffold can be made more environmentally and economically sustainable. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Studies

The reactivity of the pyrazino[2,3-b] sigmaaldrich.comoxazine nucleus in substitution reactions is dictated by the electronic nature of the fused rings. The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which deactivates it towards electrophilic attack but makes it susceptible to nucleophilic substitution.

Electrophilic Aromatic Substitution:

Direct electrophilic substitution on the pyrazine ring is generally difficult and requires harsh conditions. The nitrogen atoms strongly deactivate the aromatic ring, making it less nucleophilic. Any electrophilic attack would likely occur on the pyrazine nitrogen atoms (N-alkylation, N-oxidation) rather than on the carbon atoms, unless directed by activating substituents. If forced, substitution on the carbon framework would be expected at positions less deactivated by the ring nitrogens.

Nucleophilic Aromatic Substitution:

Conversely, the electron-deficient pyrazine ring is activated towards nucleophilic aromatic substitution (SNAr). Halogenated derivatives of the pyrazino[2,3-b] sigmaaldrich.comoxazine nucleus are expected to be excellent substrates for SNAr reactions. The reactivity of halopyrazines is generally greater than that of corresponding halopyridines. nih.gov Displacement of a leaving group, such as a halide, by various nucleophiles (e.g., alkoxides, amines, thiolates) should proceed readily. The reaction likely follows an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon, forming a stable Meisenheimer-like intermediate, which then expels the leaving group to restore aromaticity. For instance, the reaction of chloropyrazines with sodium methoxide (B1231860) or sodium benzyl (B1604629) oxide has been well-documented. organic-chemistry.org

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions on a Halogenated Pyrazino[2,3-b] sigmaaldrich.comoxazine Derivative

EntryHalogenated SubstrateNucleophilePredicted Product
17-Chloro-2,3-dihydro-4H-pyrazino[2,3-b] sigmaaldrich.comoxazineSodium Methoxide (NaOMe)7-Methoxy-2,3-dihydro-4H-pyrazino[2,3-b] sigmaaldrich.comoxazine
27-Chloro-2,3-dihydro-4H-pyrazino[2,3-b] sigmaaldrich.comoxazineAmmonia (NH₃)2,3-Dihydro-4H-pyrazino[2,3-b] sigmaaldrich.comoxazin-7-amine
37-Chloro-2,3-dihydro-4H-pyrazino[2,3-b] sigmaaldrich.comoxazinePiperidine7-(Piperidin-1-yl)-2,3-dihydro-4H-pyrazino[2,3-b] sigmaaldrich.comoxazine

Note: The reactions and products in this table are illustrative and based on the known reactivity of related chloropyrazines.

Regioselectivity and Stereoselectivity in Functionalization Reactions

Regioselectivity:

In functionalization reactions, regioselectivity will be a key consideration. For electrophilic attack, if any were to occur on the carbocyclic part, the position would be influenced by any existing substituents on the ring. For nucleophilic attack on an unsubstituted pyrazine ring, direct displacement of a hydrogen atom is uncommon. nih.gov However, in substituted derivatives, the position of attack is well-defined. In a monochlorinated pyrazino[2,3-b] sigmaaldrich.comoxazine, nucleophilic substitution will occur at the carbon bearing the chlorine atom. In di-substituted systems, the relative positions of the substituents and the nature of the nucleophile will determine the regiochemical outcome.

In reactions involving the oxazine ring, such as alkylation of the secondary amine, the regioselectivity is unambiguous, targeting the nitrogen atom at position 4.

Stereoselectivity:

Stereoselectivity would be relevant if the oxazine ring or its substituents introduce chiral centers. For example, reactions on a pre-existing chiral center at C2 or C3 of the oxazine ring would need to consider diastereoselectivity. Similarly, the introduction of a new stereocenter, for instance through reduction of a carbonyl group on a side chain, could lead to diastereomeric products, with the stereochemical outcome potentially influenced by the fused heterocyclic system. Research on related 1,4-oxazine derivatives has demonstrated that diastereoselective synthesis is achievable, for instance, through Grignard reactions following Cram's rule on a precursor. organic-chemistry.org

Table 2: Potential Regio- and Stereoselective Functionalizations

Reaction TypeSubstrateReagentKey ConsiderationPredicted Outcome
N-Alkylation2,3-Dihydro-4H-pyrazino[2,3-b] sigmaaldrich.comoxazineMethyl IodideRegioselectivity4-Methyl-3,4-dihydro-2H-pyrazino[2,3-b] sigmaaldrich.comoxazine
Nucleophilic Substitution7,8-Dichloro-2,3-dihydro-4H-pyrazino[2,3-b] sigmaaldrich.comoxazine1 eq. NaOMeRegioselectivityMixture of 7-chloro-8-methoxy and 8-chloro-7-methoxy isomers
Asymmetric Reduction(S)-2-(Acetyl)-2,3-dihydro-4H-pyrazino[2,3-b] sigmaaldrich.comoxazineNaBH₄DiastereoselectivityDiastereomeric mixture of (S)-2-((R)-1-hydroxyethyl) and (S)-2-((S)-1-hydroxyethyl) products

Note: This table presents hypothetical scenarios to illustrate concepts of regioselectivity and stereoselectivity.

Oxidation-Reduction Chemistry of the Fused System

Oxidation:

The pyrazine moiety can be oxidized at the nitrogen atoms to form N-oxides. This is a common reaction for nitrogen-containing heterocycles and can alter the reactivity of the ring system, often facilitating both electrophilic and nucleophilic substitution. The secondary amine in the oxazine ring could also be susceptible to oxidation under certain conditions. Furthermore, if the oxazine ring is not fully saturated, its double bond could undergo oxidative cleavage. The oxidation potential is dependent on the donor ability of different segments of the molecule. beilstein-journals.org

Reduction:

The pyrazine ring can be reduced under various conditions, for example, by catalytic hydrogenation or with dissolving metals. This would disrupt the aromaticity and lead to a piperazine-fused oxazine system. The specific conditions would determine the extent of reduction. The oxazine ring itself is already partially reduced. Further reduction is less likely unless harsh conditions are employed that could lead to ring opening.

Table 3: Predicted Oxidation and Reduction Reactions

Reaction TypeReagentPredicted Product
N-Oxidationm-CPBA2,3-Dihydro-4H-pyrazino[2,3-b] sigmaaldrich.comoxazine 5-oxide and/or 8-oxide
Ring ReductionH₂, Pd/C2,3,5,6,7,8-Hexahydropyrazino[2,3-b] sigmaaldrich.comoxazine

Note: The products are predicted based on general principles of heterocyclic chemistry.

Ring Transformations and Rearrangement Mechanisms

The fused pyrazino[2,3-b] sigmaaldrich.comoxazine system could potentially undergo ring transformations or rearrangements under specific conditions, such as in the presence of strong acids or bases, or upon photochemical or thermal activation.

Ring Contraction/Expansion:

While less common for this specific system, related heterocyclic systems are known to undergo such transformations. For example, base-promoted ring contraction of oxazine derivatives to form pyrrole (B145914) rings has been reported. sigmaaldrich.com It is conceivable that under specific conditions, the oxazine ring in the pyrazino[2,3-b] sigmaaldrich.comoxazine nucleus could undergo contraction or expansion, although no direct evidence for this has been found.

Rearrangements:

Rearrangements like the Boulton-Katritzky rearrangement, observed in some isoxazolo[4,5-b]pyridine (B12869654) systems, involve the rearrangement of a five-membered heterocyclic ring within a larger fused system. biointerfaceresearch.com While not directly applicable, it highlights the potential for complex molecular rearrangements in fused nitrogen heterocycles. Another well-known reaction, the Beckmann rearrangement of oximes, can lead to amides or nitriles and demonstrates a classic rearrangement mechanism. researchgate.net Should a suitable oxime derivative of the pyrazino[2,3-b] sigmaaldrich.comoxazine nucleus be prepared, it could potentially undergo such a rearrangement.

Ring-opening transformations are also a possibility, particularly of the oxazine ring, when treated with certain nucleophiles. Studies on related pyridomorpholinones have shown that they can undergo ring-opening reactions in the presence of binucleophiles.

Heteroatom-Directed Reactions and Activation

The nitrogen and oxygen heteroatoms in the 2H,3H,4H-pyrazino[2,3-b] sigmaaldrich.comoxazine nucleus play a crucial role in directing its reactivity.

Nitrogen-Directed Reactions:

The lone pairs on the nitrogen atoms make them nucleophilic centers, susceptible to protonation, alkylation, and coordination with Lewis acids. Protonation or Lewis acid coordination at the pyrazine nitrogens would further enhance the electron-deficiency of the pyrazine ring, making it even more susceptible to nucleophilic attack. The secondary amine at position 4 is a key site for functionalization, allowing for the introduction of a wide variety of substituents through N-alkylation, N-acylation, N-arylation, and other related reactions. This provides a convenient handle for modifying the properties of the molecule.

Oxygen-Directed Reactions:

The interplay between the heteroatoms can lead to complex and useful transformations. For example, the activation of the pyrazine ring by N-oxidation can be considered a heteroatom-directed process that modifies the subsequent reactivity of the molecule.

Computational and Theoretical Chemistry of the Pyrazino 2,3 B 1 2 Oxazine System

Electronic Structure and Stability Analysis using Quantum Chemical Methods

A foundational analysis of 2H,3H,4H-pyrazino[2,3-b] google.comgoogle.comoxazine (B8389632) would involve a thorough investigation of its electronic structure and stability. Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, would be pivotal. These studies would aim to determine key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. Furthermore, the calculation of molecular electrostatic potential (MEP) maps would visually represent the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical Electronic Properties of 2H,3H,4H-pyrazino[2,3-b] google.comgoogle.comoxazine Calculated at the B3LYP/6-311G(d,p) level of theory.

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVSuggests high kinetic stability
Dipole Moment2.1 DImplies a polar nature
Total Energy-450 HartreeProvides a measure of molecular stability

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters that would be calculated in a computational study. Actual values would require dedicated quantum chemical calculations.

Reaction Pathway Elucidation and Transition State Analysis (DFT Studies)

Understanding the reactivity of 2H,3H,4H-pyrazino[2,3-b] google.comgoogle.comoxazine necessitates the elucidation of potential reaction pathways. DFT studies are particularly well-suited for this purpose, allowing for the mapping of the potential energy surface for various chemical transformations. By identifying and characterizing the transition state structures, which represent the energy maxima along a reaction coordinate, chemists can calculate activation energies. This information is crucial for predicting the feasibility and kinetics of different reactions, such as electrophilic substitution, nucleophilic addition, or ring-opening reactions. The intrinsic reaction coordinate (IRC) calculations would further confirm that the identified transition states correctly connect the reactants and products.

Prediction of Spectroscopic Parameters for Structural Research

Computational chemistry serves as a powerful tool for predicting spectroscopic properties, which can aid in the experimental characterization of new compounds. For 2H,3H,4H-pyrazino[2,3-b] google.comgoogle.comoxazine, theoretical calculations could predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, its Infrared (IR) vibrational frequencies, and its Ultraviolet-Visible (UV-Vis) absorption spectra. Comparing these predicted spectra with experimental data can provide unambiguous confirmation of the molecule's structure. Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and, consequently, the UV-Vis spectrum.

Table 2: Hypothetical Predicted Spectroscopic Data for 2H,3H,4H-pyrazino[2,3-b] google.comgoogle.comoxazine.

Spectroscopic TechniquePredicted ParameterInterpretation
¹H NMRChemical shifts (ppm)Provides information on the proton environment
¹³C NMRChemical shifts (ppm)Reveals the carbon skeleton
IR SpectroscopyVibrational frequencies (cm⁻¹)Identifies functional groups (e.g., C-N, C-O stretches)
UV-Vis Spectroscopyλmax (nm)Corresponds to electronic transitions

Note: The data in this table is hypothetical and for illustrative purposes. Accurate predictions require specific computational modeling.

Ligand-Receptor Interaction Modeling at a Molecular Level (Theoretical Binding Modes)

Given the interest in pyrazino-oxazine derivatives as bioactive molecules, understanding their potential interactions with biological targets at a molecular level is crucial. Molecular docking and more advanced techniques like free energy perturbation (FEP) calculations can be employed to model the binding of 2H,3H,4H-pyrazino[2,3-b] google.comgoogle.comoxazine to a receptor's active site. These models can predict the preferred binding orientation, identify key interacting amino acid residues, and estimate the binding affinity. This theoretical insight can guide the rational design of more potent and selective analogs for therapeutic applications.

Derivatization and Scaffold Functionalization for Advanced Chemical Research

Introduction of Diverse Substituents onto the Pyrazino-oxazine Core

The functionalization of the 2H,3H,4H-pyrazino[2,3-b] mdpi.comnih.govoxazine (B8389632) nucleus is crucial for modulating its physicochemical properties and biological activity. While specific literature on the derivatization of this exact scaffold is limited, general methodologies for related pyrazine (B50134) and oxazine systems can be extrapolated. Key strategies would likely involve N-alkylation or N-arylation at the secondary amine position and substitution on the pyrazine ring.

For instance, in related pyrazino[1,2-a]benzimidazole (B13791295) systems, the introduction of a methylsulfonylphenyl group at the C-3 position has been a key feature in the design of selective COX-2 inhibitors. nih.gov This suggests that palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, could be viable methods for introducing aryl or heteroaryl substituents onto a suitably functionalized pyrazino-oxazine core.

Table 1: Potential Strategies for Substituent Introduction

Reaction TypePotential Position of FunctionalizationReagents and ConditionsPotential Outcome
N-AlkylationN-4Alkyl halides, base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, THF)Introduction of alkyl chains to modulate lipophilicity and steric bulk.
N-ArylationN-4Aryl halides, palladium or copper catalyst, baseInstallation of (hetero)aryl groups for diverse biological interactions.
AcylationN-4Acyl chlorides, anhydrides, baseFormation of amides to explore hydrogen bonding interactions.
HalogenationAromatic positions of the pyrazine ringElectrophilic halogenating agents (e.g., NBS, NCS)Introduction of handles for further cross-coupling reactions.

Annulation Strategies for Extended Polycyclic Systems

The fusion of additional rings onto the 2H,3H,4H-pyrazino[2,3-b] mdpi.comnih.govoxazine scaffold can lead to the generation of complex, three-dimensional structures with novel properties. Annulation strategies often involve the reaction of a functionalized starting material with a bifunctional reagent, leading to the formation of a new ring.

A rhodium(II)-catalyzed [3+3]-annulation reaction between cyclic nitronates and vinyl diazoacetates has been reported for the synthesis of partially saturated mdpi.comsigmaaldrich.comoxazino[2,3-b] mdpi.comsigmaaldrich.comoxazines. mdpi.com This type of transformation, if adapted, could potentially be used to construct a new oxazine ring onto the pyrazino-oxazine core. Another approach could involve intramolecular cyclization reactions. For example, the synthesis of 3,4-dihydro-2H-1,4-oxazines has been achieved through the intramolecular hydroamination of amino ether derivatives, catalyzed by a Lewis acid like Zn(OTf)₂. organic-chemistry.org

Table 2: Exemplary Annulation Strategies from Related Systems

Reaction TypeStarting Material FunctionalityKey ReagentsResulting Fused SystemReference
[3+3]-AnnulationCyclic NitronateVinyl diazoacetate, Rh(II) catalyst mdpi.comsigmaaldrich.comOxazino[2,3-b] mdpi.comsigmaaldrich.comoxazine mdpi.com
Intramolecular HydroaminationAmino ether with a pendant alkyneZn(OTf)₂, tetrabutylammonium (B224687) triflate3,4-dihydro-2H-1,4-oxazine organic-chemistry.org
Three-Component ReactionTertiary amine, other componentsVariesQuinolizine-, indolizine-, and pyrido-1,4-oxazine-fused quinolines researchgate.net

Development of Functional Probes and Tagged Analogues

The development of functional probes and tagged analogues of 2H,3H,4H-pyrazino[2,3-b] mdpi.comnih.govoxazine is essential for studying its biological targets and mechanism of action. This involves the incorporation of reporter groups such as fluorophores, biotin, or radioactive isotopes.

The synthesis of a small library of 2H-benzo[b] mdpi.comnih.govoxazine derivatives for hypoxia-targeted cancer therapeutics highlights an approach that could be adapted. nih.gov In this study, derivatives were synthesized to evaluate their biological activity, and such a strategy could be extended to include tagged versions for imaging or pulldown assays. For example, a derivative of the pyrazino-oxazine core could be functionalized with a linker terminating in an azide (B81097) or alkyne, allowing for "click" chemistry conjugation to a variety of reporter tags.

Combinatorial Synthesis Approaches for Library Generation

Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of related compounds for high-throughput screening. While no specific combinatorial libraries of 2H,3H,4H-pyrazino[2,3-b] mdpi.comnih.govoxazine have been reported, the principles of solid-phase and solution-phase parallel synthesis are applicable.

A strategy could involve anchoring a suitable precursor to a solid support. For instance, a resin-bound amino-oxazine could be reacted with a variety of pyrazine-forming reagents in a spatially addressed format. Alternatively, a core pyrazino-oxazine scaffold with multiple points of diversity could be synthesized in solution and then diversified in a parallel fashion. An example of a related approach is the solid-phase synthesis of a tagged triazine library, which was immobilized on a glass substrate to create a small molecule microarray for screening against biological targets. nih.gov

Advanced Spectroscopic and Analytical Techniques for Research Applications

Multi-Dimensional NMR Spectroscopy for Structural Assignment of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of atoms, multi-dimensional (2D) NMR techniques are essential for assigning the complex structures of substituted pyrazino[2,3-b] nih.govnih.govoxazine (B8389632) derivatives.

Detailed research findings indicate that techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are critical. nih.govnih.gov

COSY experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecule's spin systems, such as those on the oxazine and pyrazine (B50134) rings.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC is crucial for piecing together the molecular skeleton by revealing long-range correlations (typically over 2-4 bonds) between protons and carbons. For instance, the proton on C-5 could show a correlation to the carbons of a substituent attached at N-4, confirming its position.

NOESY identifies protons that are close in space, which is vital for determining stereochemistry and conformational preferences, such as the relative orientation of substituents. nih.gov For example, in the analysis of substituted pyrazolo[1,5-a]pyrimidines, NOESY was used to estimate long-range interproton distances to distinguish between syn- and anti-configured isomers. nih.gov

These methods, when used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, even in densely substituted and structurally complex derivatives.

Table 1: Illustrative 2D NMR Correlations for a Hypothetical Substituted 2H,3H,4H-pyrazino[2,3-b] nih.govnih.govoxazine Derivative

Proton SignalCOSY Correlations (with H)HMBC Correlations (with C)NOESY Correlations (with H)
H on C2H on C3C3, C9aProtons on C3, Protons on substituent at N1
H on C3H on C2C2, C4aProtons on C2, Protons on substituent at N4
H on C6H on C7C5, C7, C8, C9aProtons on C7, Protons on substituent at C5
H on C7H on C6C5, C6, C8, C9Protons on C6, Protons on substituent at C8

High-Resolution Mass Spectrometry for Isotopic Labeling and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule, often with an accuracy of less than 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of a parent compound and its fragments, a critical step in identifying unknown derivatives and confirming the outcome of a synthetic reaction.

In the context of 2H,3H,4H-pyrazino[2,3-b] nih.govnih.govoxazine research, HRMS is used in several ways:

Formula Determination: An exact mass measurement distinguishes between molecular formulas that have the same nominal mass. For example, electrospray ionization (ESI) coupled with HRMS can identify the protonated molecule [M+H]⁺ and confirm its elemental composition. nih.gov

Fragmentation Analysis: By inducing fragmentation (e.g., through collision-induced dissociation in MS/MS experiments), a fragmentation pattern is generated. This pattern serves as a fingerprint for the molecule, providing structural information. The fragmentation of the pyrazino-oxazine core can be systematically analyzed to confirm the integrity of the ring system and identify the locations of substituents. Harder ionization techniques like electron ionization (EI) can produce many fragments, offering deep structural insight, though they may not always show the molecular ion. nih.gov

Isotopic Labeling Studies: HRMS can easily distinguish between unlabeled compounds and those enriched with stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This is invaluable for mechanistic studies, allowing researchers to trace the path of atoms through a reaction or to study the metabolic fate of a compound.

Table 2: Predicted HRMS Data for the Parent Compound 2H,3H,4H-pyrazino[2,3-b] nih.govnih.govoxazine (C₆H₇N₃O)

SpeciesExact Mass (m/z)Information Provided
[M+H]⁺138.0662Confirms molecular weight and elemental formula
[M+Na]⁺160.0481Common adduct in ESI, aids in confirmation
Fragment 1108.0451Possible loss of CH₂N (e.g., from the oxazine ring)
Fragment 281.0451Possible loss of C₂H₃N₂ (further fragmentation)

X-ray Crystallography for Precise Structural Geometry and Intermolecular Interactions

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unparalleled, high-resolution view of a molecule's structure in the solid state. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles.

For derivatives of 2H,3H,4H-pyrazino[2,3-b] nih.govnih.govoxazine, obtaining a crystal structure provides several key pieces of information:

Unambiguous Structural Confirmation: It provides definitive proof of the molecular constitution and configuration, resolving any ambiguities from spectroscopic data. Studies on related heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and haloaminopyrazole derivatives, have relied on X-ray diffraction for final structural elucidation. nih.govnih.gov

Geometric Parameters: Precise measurements of bond lengths and angles reveal the electronic nature of the heterocyclic system, such as the degree of bond delocalization within the pyrazine ring.

Conformational Analysis: It captures the preferred conformation of the molecule in the solid state, including the puckering of the oxazine ring.

Intermolecular Interactions: The crystal packing reveals how molecules interact with each other. This includes identifying hydrogen bonds, π-π stacking interactions between the aromatic pyrazine rings, and other van der Waals forces that dictate the material's physical properties.

Table 3: Representative Geometric Data from X-ray Crystallography for a Heterocyclic Core

ParameterDescriptionTypical Value/Observation
C=N bond lengthPyrazine ring~1.33 Å
C-N bond lengthPyrazine ring~1.38 Å
C-O bond lengthOxazine ring~1.43 Å
C-N-C bond anglePyrazine ring~117°
Intermolecular H-BondN-H···O or N-H···NDistance of ~2.8 - 3.2 Å
π-π StackingDistance between pyrazine rings~3.5 - 3.8 Å

Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Determination

When a derivative of 2H,3H,4H-pyrazino[2,3-b] nih.govnih.govoxazine is chiral, for example, due to a stereocenter on a substituent or on the oxazine ring, determining its absolute configuration (the specific R/S assignment) is crucial. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a primary method for this purpose. nih.govmdpi.com

These techniques measure the differential interaction of the chiral molecule with left- and right-circularly polarized light. mdpi.com The modern approach involves a powerful combination of experimental measurement and computational chemistry: nih.govresearchgate.net

An experimental CD spectrum of the chiral compound is recorded.

Quantum chemical calculations (often using Time-Dependent Density Functional Theory, or TD-DFT) are performed to predict the theoretical CD spectra for both possible enantiomers (e.g., the R and S configurations).

The experimental spectrum is then compared to the calculated spectra. A match between the experimental curve and one of the theoretical curves allows for the unambiguous assignment of the absolute configuration. nih.gov

This method is highly reliable and has become a standard practice in chiral drug characterization and natural product analysis, as it does not require crystallization of the compound, which is a major advantage over X-ray crystallography. nih.govresearchgate.net The chromophores within the pyrazino-oxazine core would give rise to characteristic signals (Cotton effects) in the UV region, making these compounds suitable for analysis by electronic CD. nih.gov

Chromatographic and Electrophoretic Methods for Purity and Isomer Separation in Research

Chromatographic methods are fundamental to the synthesis of 2H,3H,4H-pyrazino[2,3-b] nih.govnih.govoxazine derivatives, serving both analytical and preparative purposes. They are essential for isolating the desired product from reaction mixtures and for verifying its purity.

Column Chromatography: This is a standard preparative technique used for the purification of synthesized compounds on a laboratory scale. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a mobile phase (solvent system), target molecules can be separated from starting materials, by-products, and other impurities. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of a sample with high accuracy. It can also be used to separate isomers that are difficult to distinguish by other means. nih.gov For instance, if a reaction produces geometric (E/Z) isomers, a reversed-phase HPLC method can often be developed to separate and quantify them. nih.gov

Chiral Chromatography: For separating enantiomers (mirror-image isomers) of a chiral derivative, chiral HPLC is the method of choice. mdpi.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. mdpi.com Achieving enantiomeric separation is critical in many research contexts, as different enantiomers can have vastly different biological activities.

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for preliminary screening of separation conditions for column chromatography. nih.gov

These separation techniques ensure that subsequent spectroscopic analysis and biological testing are performed on a pure, well-characterized compound, which is a prerequisite for obtaining reliable and reproducible research data.

Pyrazino 2,3 B 1 2 Oxazine Scaffold in Ligand Design and Mechanistic Inquiry

Conceptual Framework of the Pyrazino-oxazine as a Privileged Structure in Chemical Biology

The concept of a "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets with high affinity. The 2H,3H,4H-pyrazino[2,3-b] nih.govresearchgate.netoxazine (B8389632) core embodies several key features that position it as a potential privileged scaffold. Its rigid, fused-ring system reduces the conformational entropy upon binding to a target protein, which can contribute favorably to the free energy of binding.

The scaffold possesses a rich array of heteroatoms—two nitrogen atoms in the pyrazine (B50134) ring and an oxygen and a nitrogen atom in the oxazine ring. These heteroatoms can serve as both hydrogen bond donors and acceptors, facilitating a variety of interactions with the amino acid residues in a protein's binding pocket. The aromatic pyrazine ring can also engage in π-π stacking and other non-covalent interactions. This versatility in forming multiple types of interactions is a hallmark of many successful drug molecules.

Furthermore, the non-planar, puckered conformation of the oxazine ring provides a defined three-dimensional geometry. This can be advantageous for targeting protein-protein interactions or binding sites with complex topographies, where a flat, aromatic system might be less effective. The strategic placement of substituents on this scaffold can further enhance its ability to probe specific sub-pockets within a binding site, allowing for the fine-tuning of selectivity and potency.

Rational Design Principles for Modulating Protein-Ligand Interactions (Theoretical Perspective)

From a theoretical standpoint, the rational design of ligands based on the 2H,3H,4H-pyrazino[2,3-b] nih.govresearchgate.netoxazine scaffold involves a systematic modification of its structure to optimize interactions with a target protein. Key principles guiding this process include:

Scaffold Hopping and Bioisosteric Replacement: The pyrazino-oxazine core can serve as a bioisostere for other known heterocyclic systems in existing drugs. By replacing a known active core with this scaffold, novel chemical space can be explored, potentially leading to improved properties such as enhanced selectivity or better pharmacokinetic profiles.

Structure-Based Design: When the three-dimensional structure of the target protein is known, the pyrazino-oxazine scaffold can be docked into the active site in silico. This allows for the visualization of potential binding modes and the identification of key interactions. Substituents can then be strategically added to the scaffold to form additional favorable contacts, such as hydrogen bonds, salt bridges, or hydrophobic interactions.

Fragment-Based Design: The pyrazino-oxazine core can be considered a molecular fragment. In fragment-based drug discovery, small, low-affinity fragments that bind to the target are identified and then grown or linked together to create a more potent lead molecule. The pyrazino-oxazine scaffold provides a rigid core onto which functional groups can be elaborated to increase affinity and selectivity.

The diverse substitution patterns possible on the pyrazino-oxazine ring system allow for the modulation of its electronic and steric properties. For instance, electron-withdrawing or -donating groups can be introduced to tune the pKa of the nitrogen atoms, thereby influencing their ability to form hydrogen bonds. Bulky substituents can be used to probe for steric tolerance in the binding pocket and to enhance selectivity for a particular target over closely related proteins.

Exploration of Binding Site Interactions through Computational Docking and MD Simulations

Computational methods are indispensable tools for understanding the binding of ligands to their protein targets at a molecular level. For the 2H,3H,4H-pyrazino[2,3-b] nih.govresearchgate.netoxazine scaffold, molecular docking and molecular dynamics (MD) simulations can provide valuable insights.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For the pyrazino-oxazine scaffold, docking studies can help to:

Identify the most likely binding pose within the active site.

Predict the key amino acid residues involved in the interaction.

Estimate the binding affinity, often expressed as a docking score.

For example, a docking study might reveal that the pyrazine nitrogen atoms are forming hydrogen bonds with a specific backbone amide, while a substituent on the oxazine ring is occupying a hydrophobic pocket. This information is crucial for guiding the design of new analogs.

Molecular Dynamics (MD) Simulations: While docking provides a static picture of the binding event, MD simulations can offer a dynamic view of the protein-ligand complex over time. researchgate.netnih.gov These simulations can reveal:

The stability of the predicted binding pose. nih.gov

The flexibility of both the ligand and the protein upon binding.

The role of water molecules in mediating protein-ligand interactions.

The free energy of binding, which can be calculated using more advanced techniques like MM-PBSA or MM-GBSA. nih.gov

MD simulations can help to refine the binding hypothesis generated from docking studies and provide a more accurate assessment of the ligand's potential. researchgate.net

Table 1: Illustrative Computational Data for Hypothetical Pyrazino-oxazine Derivatives

DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting Residues (Predicted)MD Simulation Stability (RMSD)
Compound AKinase X-9.5Asp123, Lys45, Phe98Stable over 100 ns
Compound BProtease Y-8.2Gly78, Ser150Unstable after 50 ns
Compound CGPCR Z-10.1Tyr201, Asn88, Trp134Stable over 100 ns

Structure-Activity Relationship Studies: Theoretical Frameworks and Design Principles

Structure-activity relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. nih.gov For the 2H,3H,4H-pyrazino[2,3-b] nih.govresearchgate.netoxazine scaffold, a systematic SAR exploration would involve synthesizing and testing a series of analogs with modifications at various positions.

The theoretical framework for designing these analogs is based on the principles of medicinal chemistry:

Exploration of Substituent Effects: A matrix of compounds would be designed where different functional groups are introduced at each available position on the pyrazino-oxazine core. These substituents would be chosen to probe for a range of properties, including size, electronics, and hydrogen bonding potential.

Pharmacophore Modeling: Based on the SAR data from an initial set of compounds, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. The pyrazino-oxazine scaffold would serve as the central template for this model.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies attempt to correlate the biological activity of a series of compounds with their physicochemical properties using mathematical models. For the pyrazino-oxazine series, descriptors such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft constants) of the substituents would be used to build a predictive QSAR model.

The design principles for SAR studies on this scaffold would focus on answering key questions, such as:

Which positions on the scaffold are most sensitive to substitution?

What types of functional groups enhance potency and selectivity?

Can liabilities such as poor solubility or metabolic instability be addressed through structural modification?

By systematically applying these theoretical frameworks and design principles, the 2H,3H,4H-pyrazino[2,3-b] nih.govresearchgate.netoxazine scaffold can be optimized to yield potent and selective ligands for a variety of biological targets.

Emerging Research Directions and Future Prospects

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex N-heterocycles is increasingly benefiting from the adoption of flow chemistry and automated platforms, which offer significant advantages over traditional batch synthesis. mdpi.comgalchimia.com These technologies promise to accelerate the exploration of the chemical space around the pyrazino-oxazine core by improving reaction speed, safety, and scalability.

Detailed Research Findings: Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control often leads to higher yields and purities while minimizing reaction times. For instance, a flow process for synthesizing pyrazolopyrimidinone (B8486647) derivatives reduced the reaction time from 9 hours in batch to just 16 minutes in flow, with comparable yields. mdpi.com Similarly, a two-stage flow synthesis of pyrazoles from acetophenones was developed, demonstrating a general, high-yielding method applicable to a wide range of substrates. galchimia.com An enzymatic synthesis of pyrazinamide (B1679903) derivatives in a continuous-flow microreactor was achieved in 20 minutes at a mild 45°C, showcasing a green and efficient alternative to traditional methods. nih.gov

Automated synthesis platforms can execute complex, multi-step synthetic sequences with minimal human intervention, enabling the rapid generation of compound libraries for screening. researchgate.netnih.gov These systems can integrate synthesis, purification, and analysis, streamlining the entire discovery workflow. galchimia.com While direct application to 2H,3H,4H-pyrazino[2,3-b] researchgate.netuj.edu.ploxazine (B8389632) is still an emerging area, the successful automated and flow synthesis of related N-heterocycles like piperazines and pyrazoles provides a strong proof-of-concept. researchgate.netmdpi.commdpi.com The principles used in these cases, such as the use of packed-bed reactors with immobilized catalysts or sequential in-line reactions, are directly transferable to the synthesis of pyrazino-oxazine derivatives.

Table 1: Comparison of Batch vs. Flow Synthesis for Pyrazolopyrimidinone Derivatives mdpi.com
ParameterBatch SynthesisFlow Synthesis
Reaction Time9 hours16 minutes
Yield~80-85%~80-85%
Key AdvantageEstablished methodDrastic time reduction, scalability

Applications in Photoactive Materials and Molecular Sensors (Conceptual)

The inherent electronic properties of the pyrazino-oxazine scaffold, which combines an electron-deficient pyrazine (B50134) ring with an electron-donating oxazine component, make it a conceptually promising candidate for photoactive materials and molecular sensors. The fusion of these rings can facilitate intramolecular charge-transfer (ICT) excited states, a key feature for many photophysical applications. uj.edu.pl

Detailed Research Findings: Pyrazine derivatives are known to act as electron-withdrawing components in push-pull systems, which are crucial for developing materials with nonlinear optical (NLO) properties and for use in luminescent devices. urfu.ru Research on related fused systems supports this potential. For example, a water-soluble photosensitizer based on a pyrazino[2,3-g]quinoxaline (B3350192) core demonstrated both high fluorescence and efficient singlet oxygen generation, making it effective for bioimaging and photodynamic therapy under both one- and two-photon excitation. rsc.org The fusion of a pyrazino-phenanthroline moiety with a helicene created a ligand with significant photoluminescence quantum yield (29%), attributed to the spatial separation of HOMO and LUMO orbitals that promotes low-energy ICT states. uj.edu.pl

Conceptually, derivatives of 2H,3H,4H-pyrazino[2,3-b] researchgate.netuj.edu.ploxazine could be designed as molecular sensors. The fluorescence of such compounds could be sensitive to the local environment, such as polarity or the presence of specific ions or molecules. This sensitivity often arises from the stabilization of the ICT excited state in polar solvents, which can alter emission wavelengths and intensities. urfu.ru By strategically adding specific binding sites to the scaffold, it is conceivable to create sensors where interaction with an analyte perturbs the electronic structure, resulting in a measurable change in the photophysical response. The development of anthracene-BODIPY dyads with piperazine (B1678402) substituents for antimicrobial photodynamic therapy highlights how N-heterocycles contribute to creating effective photosensitizers with long-lived triplet states. mdpi.com

Machine Learning and AI in Pyrazino-oxazine Chemistry Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling predictive modeling, molecular design, and the optimization of synthetic routes. rsc.orgacs.org These computational tools are particularly valuable for navigating the vast chemical space of heterocyclic compounds to identify novel molecules with desired properties.

Detailed Research Findings: AI-driven approaches are being used to design and screen libraries of compounds for specific biological targets. In one study, a deep generative model combined with virtual screening was successfully used to design novel benzimidazole-pyrazine derivatives as potent and selective A2B adenosine (B11128) receptor antagonists. tandfonline.comtandfonline.com This scaffold-based protocol allowed researchers to build a focused library and identify five promising molecules with high calculated binding affinities. tandfonline.comtandfonline.com Such methodologies could be directly applied to the 2H,3H,4H-pyrazino[2,3-b] researchgate.netuj.edu.ploxazine core to design derivatives with specific therapeutic activities.

Machine learning models, often used in a process known as Quantitative Structure-Activity Relationship (QSAR), can learn the complex relationship between a molecule's chemical structure and its biological activity or physical properties. youtube.com By training on a dataset of known compounds, these models can predict the properties of new, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing. youtube.com AI is also beginning to drive intelligent laboratories, where algorithms analyze massive datasets to uncover hidden patterns, propose new reaction pathways, and even control automated synthesis hardware. mdpi.com The integration of AI with chemical databases and automated platforms creates a powerful ecosystem for accelerating the discovery and development of new functional molecules based on scaffolds like pyrazino-oxazine. rsc.orgmdpi.com

Development of Novel Catalytic Transformations Involving the Scaffold

Modern synthetic chemistry offers powerful tools for modifying complex molecules through novel catalytic transformations, with C–H functionalization being a particularly strategic approach. rsc.org For an electron-deficient heterocycle like the pyrazine moiety within the 2H,3H,4H-pyrazino[2,3-b] researchgate.netuj.edu.ploxazine scaffold, these methods offer a way to forge new carbon-carbon or carbon-heteroatom bonds directly onto the core structure, bypassing the need for pre-functionalized starting materials.

Detailed Research Findings: The direct C–H functionalization of azines (e.g., pyridines, pyrazines) is challenging due to their electronic properties but is the subject of intense research. rsc.orgnih.gov Radical addition processes, such as the Minisci reaction, are a classic method for alkylating electron-deficient heterocycles. nih.gov Recent advancements include the development of reagent-based methods using metal sulfinates and photoredox catalysis to generate carbon-centered radicals under mild conditions, which have been successfully applied to a broad scope of azines. nih.gov

Another innovative strategy involves the temporary dearomatization of the heterocyclic ring. For pyridines, this has been achieved by creating oxazino pyridine (B92270) intermediates, which can then undergo highly regioselective para-functionalization under acidic conditions or meta-functionalization under other conditions. researchgate.net This pH-dependent switch in reactivity allows for controlled, site-selective modification of the core. researchgate.net Applying such a dearomatization-rearomatization strategy to the pyrazine ring of the pyrazino-oxazine scaffold could provide unprecedented control over the sites of functionalization. Furthermore, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been used in domino sequences to build complex, fused pyrazino-indole systems through intramolecular C-H activation, demonstrating the power of catalysis to construct intricate polycyclic architectures from simpler precursors. nih.gov The application of these advanced catalytic methods will be crucial for diversifying the structures and functions of 2H,3H,4H-pyrazino[2,3-b] researchgate.netuj.edu.ploxazine derivatives.

Q & A

Q. How are pyrazino-oxazines functionalized to explore structure-activity relationships?

  • Methodological Answer : Position-selective reactions include:
  • C-3 alkylation via nucleophilic substitution (e.g., piperidinyl groups ).
  • C-6 nitration to introduce electron-deficient sites for cross-coupling .
  • Ring fusion with thiadiazolo or oxadiazolo moieties to enhance rigidity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.